molecular formula C7H8Cl2N2O B1460039 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride CAS No. 1798009-04-7

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride

Cat. No. B1460039
M. Wt: 207.05 g/mol
InChI Key: RHNMPBSVPZDIRN-UHFFFAOYSA-N
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Description

“4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1798009-04-7 . It has a molecular weight of 207.06 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-hydroxybenzimidamide hydrochloride . The InChI code for this compound is 1S/C7H7ClN2O.ClH/c8-4-1-2-5 (7 (9)10)6 (11)3-4;/h1-3,11H, (H3,9,10);1H .


Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string for this compound is Cl.NC (=N)c1ccc (Cl)cc1 .

Scientific Research Applications

Synthesis and Material Properties

  • Polymer Synthesis : The compound has been involved in the synthesis of novel poly(amide–imide)s with excellent solubility, forming transparent and flexible films, indicating its utility in material science and engineering (Yang & Wei, 2001).
  • Metal Complexes and Magnetic Properties : Studies have explored its role in forming Schiff base ligands, leading to the synthesis of copper(II) and cobalt(II) metal complexes, showing paramagnetic properties and potential in magnetic material applications (Ahmadi & Amani, 2012).

Chemical Synthesis and Characterization

  • Chemical Synthesis : It has been synthesized from 4-chlorobenzonitrile using the Pinner basic catalysis method, showcasing its relevance in organic synthesis and chemical production (Yuan, 2008).

Biocatalysis and Biotransformation

  • Biotransformation in Plant Cultures : The compound is involved in the biotransformation processes in plant root cultures, demonstrating its significance in natural product synthesis and modification (Yan et al., 2007).

Molecular Structure Analysis

  • Structural Analysis : Its derivatives have been studied for intramolecular hydrogen bonding and molecular interactions, contributing to the understanding of molecular structures and interactions (Boere et al., 2011).

Pharmaceutical and Cosmetic Applications

  • Paraben Metabolism and Skin Absorption : While not directly involving 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride, studies on the metabolism of parabens, structurally related compounds, provide insights into dermal absorption and metabolism, which might be relevant for similar compounds in pharmaceutical and cosmetic industries (Jewell et al., 2007).

Safety And Hazards

The compound has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Sens. 1 . The precautionary statements include P261 - P264 - P280 - P301 + P310 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

4-chloro-2-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,11H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNMPBSVPZDIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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